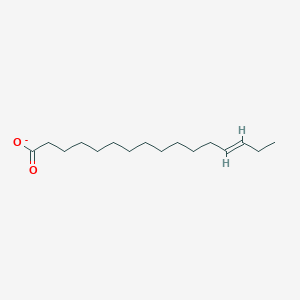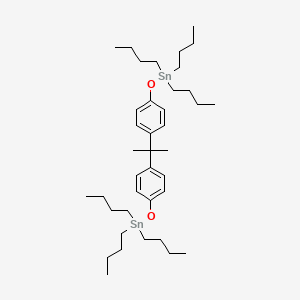![molecular formula C9H10N4O B13750727 2-Cyano-N-[(5-methylpyrazin-2-YL)methyl]acetamide CAS No. 566926-37-2](/img/structure/B13750727.png)
2-Cyano-N-[(5-methylpyrazin-2-YL)methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-N-[(5-methylpyrazin-2-yl)methyl]acetamide is a chemical compound that belongs to the class of cyanoacetamides. These compounds are known for their versatility in organic synthesis and their potential biological activities. The presence of both cyano and acetamide functional groups makes this compound a valuable intermediate in the synthesis of various heterocyclic compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N-[(5-methylpyrazin-2-yl)methyl]acetamide can be achieved through the cyanoacetylation of amines. One common method involves the reaction of 5-methylpyrazin-2-ylmethylamine with methyl cyanoacetate. The reaction is typically carried out in the presence of a base such as triethylamine, and the mixture is stirred at room temperature or slightly elevated temperatures to yield the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, solvent-free methods or the use of green solvents can be employed to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyano-N-[(5-methylpyrazin-2-yl)methyl]acetamide undergoes various types of chemical reactions, including:
Condensation Reactions: The active hydrogen on the cyanoacetamide moiety can participate in condensation reactions with aldehydes and ketones to form heterocyclic compounds.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Cyclization Reactions: The compound can undergo cyclization to form various heterocyclic structures, such as pyrazoles and pyridines.
Common Reagents and Conditions
Condensation Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Substitution Reactions: Common reagents include alkyl halides and aryl halides, with the reaction often conducted in polar aprotic solvents like dimethylformamide (DMF).
Cyclization Reactions: These reactions often require heating and the use of catalysts such as triethylamine or p-toluenesulfonic acid.
Major Products Formed
Heterocyclic Compounds:
Applications De Recherche Scientifique
2-Cyano-N-[(5-methylpyrazin-2-yl)methyl]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds, which are important in the development of new materials and catalysts.
Biology: The compound’s derivatives have shown potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the compound’s potential as a lead compound in drug discovery, particularly for targeting specific enzymes and receptors.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Cyano-N-[(5-methylpyrazin-2-yl)methyl]acetamide involves its interaction with various molecular targets. The cyano and acetamide groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The compound can inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyanoacetamide: A simpler analog with similar reactivity but lacking the pyrazine moiety.
N-(2-Cyanoethyl)acetamide: Another analog with a different substituent on the nitrogen atom.
2-Cyano-N-(2-pyridyl)acetamide: A compound with a pyridine ring instead of a pyrazine ring.
Uniqueness
2-Cyano-N-[(5-methylpyrazin-2-yl)methyl]acetamide is unique due to the presence of the 5-methylpyrazine moiety, which can enhance its biological activity and reactivity compared to other cyanoacetamide derivatives. This structural feature allows for the formation of more complex heterocyclic compounds, making it a valuable intermediate in organic synthesis .
Propriétés
Numéro CAS |
566926-37-2 |
|---|---|
Formule moléculaire |
C9H10N4O |
Poids moléculaire |
190.20 g/mol |
Nom IUPAC |
2-cyano-N-[(5-methylpyrazin-2-yl)methyl]acetamide |
InChI |
InChI=1S/C9H10N4O/c1-7-4-12-8(5-11-7)6-13-9(14)2-3-10/h4-5H,2,6H2,1H3,(H,13,14) |
Clé InChI |
FEJDOQVGMOZEHB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C=N1)CNC(=O)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[6-(bromomethyl)-2-pyridinyl]-1,2,4-Thiadiazol-5-amine](/img/structure/B13750648.png)

![Phenol, 4,4'-[1,4-phenylenebis(azo)]bis[3-methyl-](/img/structure/B13750652.png)


![Diphenylmethyl7-(3,5-DI-tert-butyl-4-hydroxybenzylideneamino)-3-[[(1-methyl-1H-tetrazol-5-YL)thio]methyl]-3-cephem-4-carboxylate](/img/structure/B13750675.png)

![7-(2-hydroxyethyl)-3-methyl-8-[(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl]purine-2,6-dione](/img/structure/B13750680.png)


![2,2'-[[2-[[2-[(2-Hydroxyethyl)amino]ethyl]amino]ethyl]imino]bisethanol](/img/structure/B13750711.png)
![4-[(2-chlorophenyl)-[4-(ethylamino)-3-methylphenyl]-methoxymethyl]-N-ethyl-2-methylaniline](/img/structure/B13750714.png)
![3-[2,4-diphenyl-3-[3-(trimethylazaniumyl)propoxycarbonyl]cyclobutanecarbonyl]oxypropyl-trimethylazanium;diiodide](/img/structure/B13750716.png)

